![molecular formula C19H21N3O4S B2605925 Methyl 4-ethyl-5-methyl-2-{[(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}thiophene-3-carboxylate CAS No. 1042967-95-2](/img/structure/B2605925.png)

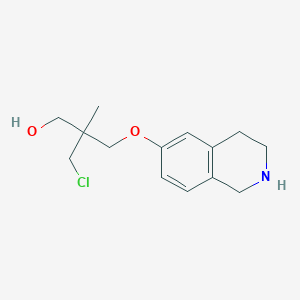

Methyl 4-ethyl-5-methyl-2-{[(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}thiophene-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 4-ethyl-5-methyl-2-{[(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}thiophene-3-carboxylate is a useful research compound. Its molecular formula is C19H21N3O4S and its molecular weight is 387.45. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Fluorescent Dipoles for Spectroscopic Investigations

Compounds like 4- and 5-((1-Methylquinolinium-3-yl)ethynyl)thiophene-2-carboxylates exhibit properties that classify them as cross-conjugated systems. These systems are notable for their application in fluorescence spectroscopy, where they are used to study and develop new fluorescent probes and materials (Smeyanov et al., 2017).

Antimicrobial and Antioxidant Activities

Ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and related compounds have been synthesized and screened for their in vitro antimicrobial and antioxidant activities. These studies contribute to the discovery of new compounds with potential pharmaceutical applications, particularly in addressing bacterial and fungal infections, as well as oxidative stress-related conditions (Raghavendra et al., 2016).

Synthesis of Heterocyclic Systems

Research into the reactivity of compounds like ethyl 2-diazo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate towards different reagents has paved the way for the synthesis of fused heterocyclic systems. These systems are of interest due to their potential biological activities and applications in developing new drugs (Wardaman, 2000).

Organocatalyzed Synthesis under Aqueous Conditions

The development of efficient synthetic methodologies under environmentally friendly conditions is crucial for sustainable chemistry. Studies on the organocatalyzed aqueous synthesis of thiophene derivatives demonstrate advancements in green chemistry, offering routes to synthesize important compounds with reduced environmental impact (Abaee & Cheraghi, 2013).

Inhibitory Activity Studies and Drug Development

Research into novel chromone-pyrimidine coupled derivatives highlights the potential of these compounds in antimicrobial applications. Evaluating their in vitro antifungal and antibacterial activity, along with docking studies to predict interactions with biological receptors, showcases the role of synthetic chemistry in drug discovery and development (Tiwari et al., 2018).

Mécanisme D'action

Target of action

The compound “Methyl 4-ethyl-5-methyl-2-{[(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}thiophene-3-carboxylate” is a complex molecule that contains a quinoxaline and a thiophene moiety. Quinoxaline derivatives have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer effects . Thiophene derivatives also have diverse biological activities

Mode of action

Many quinoxaline and thiophene derivatives interact with their targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .

Biochemical pathways

Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways that “this compound” might affect. Given the biological activities of similar compounds, it could potentially affect pathways related to inflammation, viral replication, or cell proliferation .

Result of action

The molecular and cellular effects of “this compound” would depend on its specific targets and mode of action. Given the activities of similar compounds, potential effects could include inhibition of inflammatory responses, suppression of viral replication, or induction of cancer cell death .

Propriétés

IUPAC Name |

methyl 4-ethyl-5-methyl-2-[[2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetyl]amino]thiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O4S/c1-4-11-10(2)27-18(16(11)19(25)26-3)22-15(23)9-14-17(24)21-13-8-6-5-7-12(13)20-14/h5-8,14,20H,4,9H2,1-3H3,(H,21,24)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZUDUXFVQMPHAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(SC(=C1C(=O)OC)NC(=O)CC2C(=O)NC3=CC=CC=C3N2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-dimethyl-8-[(2-phenylethyl)sulfanyl]-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2605843.png)

![(4-Benzyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol](/img/structure/B2605847.png)

![1-[4-(Trifluoromethoxy)phenyl]cyclobutanamine](/img/structure/B2605848.png)

![N-(2-methylbenzo[d]thiazol-5-yl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide](/img/structure/B2605853.png)